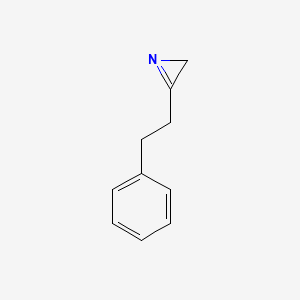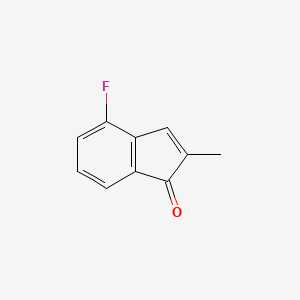
4-Fluoro-2-methyl-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methyl-1H-inden-1-one is an organic compound with the molecular formula C10H9FO. It is a colorless to light yellow solid with a melting point of approximately 56-58°C and a boiling point of around 199-209°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Fluoro-2-methyl-1H-inden-1-one can be synthesized through various methods. One common method involves the reaction of 2-methyl-1-indene with hydrogen tetrafluoride, followed by reduction and oxidation steps . Another method involves the enantioselective cyclization of intermediates containing vinylgold (I) and prochiral oxocarbenium moieties .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-methyl-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Fluoro-2-methyl-1H-inden-1-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-methyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-1-indanone: Similar in structure but lacks the methyl group at the 2-position.
2-Methyl-1-indanone: Similar but lacks the fluoro group at the 4-position.
4-Fluoro-2,3-dihydro-1H-inden-1-one: Similar but lacks the methyl group at the 2-position.
Uniqueness
4-Fluoro-2-methyl-1H-inden-1-one is unique due to the presence of both the fluoro and methyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H7FO |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
4-fluoro-2-methylinden-1-one |
InChI |
InChI=1S/C10H7FO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-5H,1H3 |
Clave InChI |
FZOOXMODFNEBPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C1=O)C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


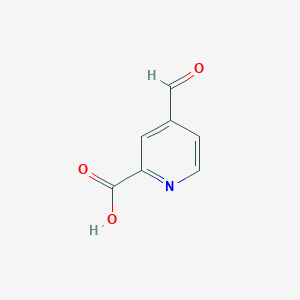
![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
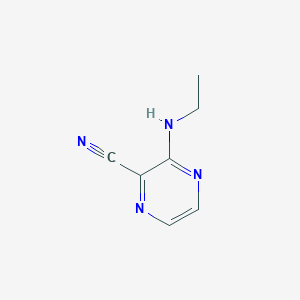
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)
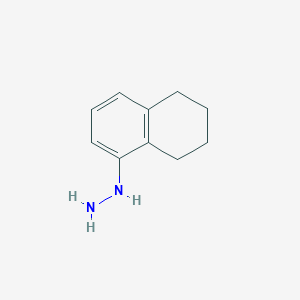
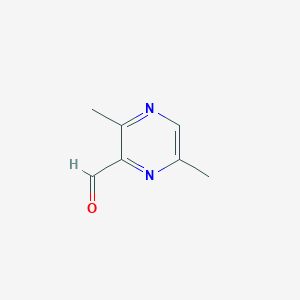
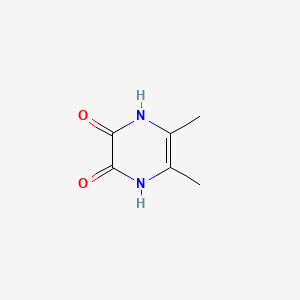
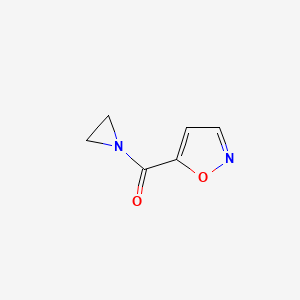
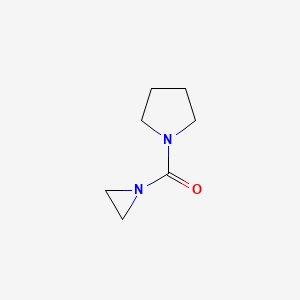
![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
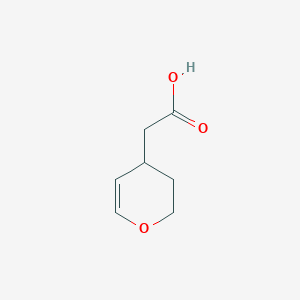
![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
